molecular formula C24H20N2O3 B15025273 N-(4-methoxyphenyl)-2-[3-(phenylcarbonyl)-1H-indol-1-yl]acetamide

N-(4-methoxyphenyl)-2-[3-(phenylcarbonyl)-1H-indol-1-yl]acetamide

Cat. No.: B15025273
M. Wt: 384.4 g/mol
InChI Key: QQBTYUAZGZEYDN-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[3-(phenylcarbonyl)-1H-indol-1-yl]acetamide is a complex organic compound with a molecular formula of C24H20N2O3 This compound is characterized by the presence of an indole ring, a phenylcarbonyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[3-(phenylcarbonyl)-1H-indol-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxyaniline with indole-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then subjected to acylation using phenylacetyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[3-(phenylcarbonyl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[3-(phenylcarbonyl)-1H-indol-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[3-(phenylcarbonyl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)acetamide: A simpler analog with similar structural features but lacking the indole ring.

    N-(4-methoxyphenyl)-2-(1H-indol-1-yl)acetamide: Similar structure but without the phenylcarbonyl group.

Uniqueness

N-(4-methoxyphenyl)-2-[3-(phenylcarbonyl)-1H-indol-1-yl]acetamide is unique due to the presence of both the indole ring and the phenylcarbonyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H20N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

2-(3-benzoylindol-1-yl)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C24H20N2O3/c1-29-19-13-11-18(12-14-19)25-23(27)16-26-15-21(20-9-5-6-10-22(20)26)24(28)17-7-3-2-4-8-17/h2-15H,16H2,1H3,(H,25,27)

InChI Key

QQBTYUAZGZEYDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4

Origin of Product

United States

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